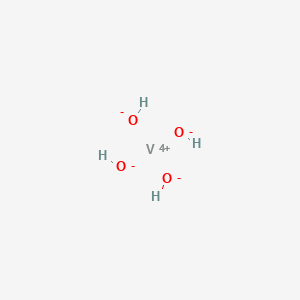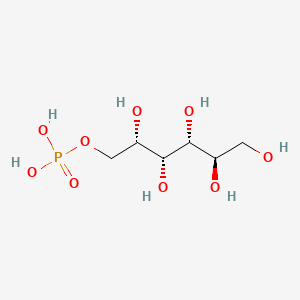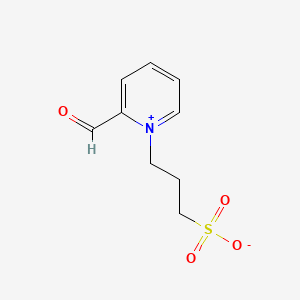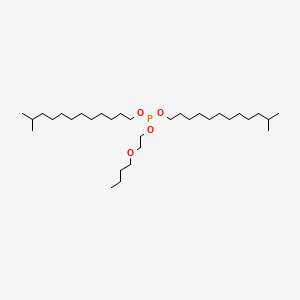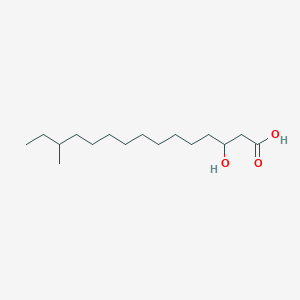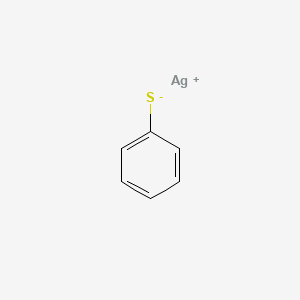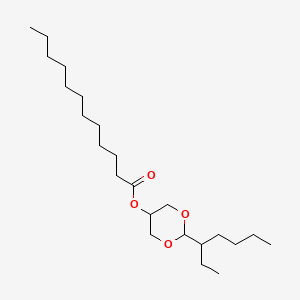![molecular formula C18H16N2O2 B12652424 2-[(4-Ethoxyphenyl)azo]-1-naphthol CAS No. 83249-35-8](/img/structure/B12652424.png)
2-[(4-Ethoxyphenyl)azo]-1-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Ethoxyphenyl)azo]-1-naphthol is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This particular compound is known for its vibrant color and is used in various applications, including textile dyeing and as a pH indicator.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxyphenyl)azo]-1-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethoxyaniline. This is achieved by treating 4-ethoxyaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt. The diazonium salt is then coupled with 1-naphthol in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain the reaction conditions precisely. The final product is purified through recrystallization or other separation techniques to achieve the desired quality.
化学反应分析
Types of Reactions
2-[(4-Ethoxyphenyl)azo]-1-naphthol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation (H2/Pd) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted azo compounds depending on the substituents introduced.
科学研究应用
2-[(4-Ethoxyphenyl)azo]-1-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator due to its color change properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2-[(4-Ethoxyphenyl)azo]-1-naphthol primarily involves its interaction with biological molecules through its azo group. The compound can undergo reduction in biological systems to form aromatic amines, which can interact with DNA and proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
- 2-[(4-Methoxyphenyl)azo]-1-naphthol
- 2-[(4-Chlorophenyl)azo]-1-naphthol
- 2-[(4-Methylphenyl)azo]-1-naphthol
Uniqueness
2-[(4-Ethoxyphenyl)azo]-1-naphthol is unique due to the presence of the ethoxy group, which influences its solubility, color properties, and reactivity compared to other similar azo compounds. The ethoxy group can also affect the compound’s interaction with biological molecules, potentially leading to different biological activities and applications.
属性
CAS 编号 |
83249-35-8 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
2-[(4-ethoxyphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-15-10-8-14(9-11-15)19-20-17-12-7-13-5-3-4-6-16(13)18(17)21/h3-12,21H,2H2,1H3 |
InChI 键 |
VAZSTSILCJFPMW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


